4,7-Dimethoxy-1-naphthoic acid

Physicochemical Properties Chemical Synthesis Analytical Chemistry

Differentiate your synthesis with 4,7-Dimethoxy-1-naphthoic acid (CAS 90381-45-6). Its unique 4,7-dimethoxy substitution yields a LogP of 2.6 and TPSA of 55.8 Ų—critical for predictable reactivity and chromatographic behavior. Unlike uncharacterized naphthoic acid regioisomers, this solid (mp 207-211°C) ensures reproducibility and easy handling. Available at commercial purities of ≥97%, it is the definitive choice for SAR studies, method development, and complex molecule construction.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 90381-45-6
Cat. No. B1591259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethoxy-1-naphthoic acid
CAS90381-45-6
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC(=C2C=C1)OC)C(=O)O
InChIInChI=1S/C13H12O4/c1-16-8-3-4-9-11(7-8)10(13(14)15)5-6-12(9)17-2/h3-7H,1-2H3,(H,14,15)
InChIKeyPCBJZCAKNURVSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4,7-Dimethoxy-1-naphthoic acid (CAS 90381-45-6) for Research and Industrial Use


4,7-Dimethoxy-1-naphthoic acid (CAS 90381-45-6), also known as 4,7-dimethoxynaphthalene-1-carboxylic acid, is a substituted naphthalene derivative with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol [1]. It features a naphthalene core substituted with methoxy groups at the 4- and 7-positions and a carboxylic acid group at the 1-position [2]. This compound is supplied as a solid with a reported melting point range of 207-211 °C (lit.) and is available at purities of ≥95% and 97% from commercial vendors [3].

Why 4,7-Dimethoxy-1-naphthoic acid Cannot Be Interchanged with Other Naphthoic Acid Derivatives


While numerous naphthoic acid derivatives exist as research chemicals, their substitution patterns critically dictate their physicochemical properties and, consequently, their utility in specific applications. For 4,7-Dimethoxy-1-naphthoic acid, the specific 4,7-dimethoxy substitution on the naphthalene ring defines its unique computed descriptors, including a defined XLogP3-AA of 2.6, a topological polar surface area of 55.8 Ų, and a specific hydrogen bond donor/acceptor profile (1 donor, 4 acceptors) [1]. These properties differ from other regioisomers or differently substituted naphthoic acids. Therefore, substituting this compound with another naphthoic acid derivative without verifying the specific substitution pattern and resulting property profile risks experimental failure, irreproducible results, or procurement of an unsuitable material for the intended synthetic or analytical workflow [1].

Quantitative Evidence Guide for 4,7-Dimethoxy-1-naphthoic acid Differentiation


Physicochemical Property Profile of 4,7-Dimethoxy-1-naphthoic acid

4,7-Dimethoxy-1-naphthoic acid possesses a distinct set of computed physicochemical properties that can inform its selection over other naphthoic acid derivatives. Key properties, such as its XLogP3-AA of 2.6 and topological polar surface area (TPSA) of 55.8 Ų, dictate its lipophilicity and potential for hydrogen bonding, respectively [1]. These values can be compared to other naphthoic acids or methoxy-substituted analogs to predict behavior in separation or reaction systems. The compound's solid state and defined melting point (207-211 °C) also provide a basis for material handling and identity verification .

Physicochemical Properties Chemical Synthesis Analytical Chemistry

Commercial Availability and Purity Specifications for Procurement

From a procurement standpoint, the compound's availability from established suppliers with defined purity grades and supporting documentation is a key differentiator. 4,7-Dimethoxy-1-naphthoic acid is available from Sigma-Aldrich with a certified assay of 97% and from Aladdin Scientific with a purity of ≥95% [1]. This provides users with clear, verifiable quality metrics, unlike sourcing from less established or generic vendors where purity may be ambiguous or undocumented. The availability of Certificates of Analysis (COA) from major suppliers further supports quality assurance and regulatory compliance in research and industrial settings .

Procurement Chemical Synthesis Quality Control

Recommended Application Scenarios for 4,7-Dimethoxy-1-naphthoic acid Based on Differentiating Evidence


Use as a Well-Characterized Building Block in Organic Synthesis

4,7-Dimethoxy-1-naphthoic acid, with its defined physicochemical profile including XLogP3-AA of 2.6 and TPSA of 55.8 Ų , is a suitable starting material or intermediate for constructing more complex molecules. Its solid form and defined melting point (207-211 °C) facilitate handling and purification [1]. The compound is most appropriate for synthesis projects where these specific properties are required or where the 4,7-dimethoxy substitution pattern is a desired feature of the target molecule.

Analytical Method Development and Standards Preparation

The commercial availability of 4,7-Dimethoxy-1-naphthoic acid with specified purities (97% and ≥95%) from reputable suppliers [1] makes it a viable candidate for use as a reference standard or system suitability component in analytical chemistry. Its unique computed descriptors [2] can aid in predicting chromatographic retention times (e.g., in HPLC or LC-MS) or spectroscopic signatures, which is valuable for method development and validation.

Physicochemical Property Studies and Computational Modeling

The well-defined computed molecular descriptors of 4,7-Dimethoxy-1-naphthoic acid, including its hydrogen bonding profile (1 donor, 4 acceptors) and rotatable bond count (3) , provide a basis for its inclusion in structure-activity relationship (SAR) studies or as a test case in computational chemistry models. Its property profile distinguishes it from other naphthoic acid derivatives, making it a useful compound for probing the effects of specific substitution patterns on molecular behavior.

Technical Documentation Hub

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